molecular formula C19H25N3O4 B2429742 8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-57-0

8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2429742
CAS RN: 1021210-57-0
M. Wt: 359.426
InChI Key: LRQLYTPRFLDCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the specific synthesis process for “8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not available, related compounds such as cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, have been synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) explored the use of N-halamine precursors, similar in structure to 8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial and detoxification applications. They synthesized and bonded these precursors onto cotton fabrics. These fabrics demonstrated effective antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli, and were also used to oxidize chemical mustards to less toxic derivatives (Ren et al., 2009).

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors

Váchal et al. (2012) discovered that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones, which are structurally related to the specified compound, act as inhibitors of the prolyl hydroxylase family of enzymes. These inhibitors are potential treatments for anemia, demonstrating efficacy in vivo in preclinical species (Váchal et al., 2012).

Anticonvulsant Activity

Obniska et al. (2006) synthesized and evaluated a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which are structurally similar to this compound. They found that these compounds displayed anticonvulsant activity in various tests, highlighting their potential in treating seizure disorders (Obniska et al., 2006).

Mild Steel Protection in HCl

Chafiq et al. (2020) studied compounds with a similar structure for their properties as corrosion inhibitors for mild steel in acidic solutions. These compounds were effective in inhibiting corrosion, indicating their potential use in chemical and industrial applications (Chafiq et al., 2020).

Lipophilicity and Anticonvulsant Efficacy

Obniska and Kamiński (2005) conducted a study on the lipophilicity of N-[(4-arylpiperazin-1-yl)alkyl]-2- azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives. They found a correlation between lipophilicity and anticonvulsant efficacy, providing insights into the pharmacokinetic properties of these compounds (Obniska & Kamiński, 2005).

Myelostimulating Activity

Yu et al. (2018) synthesized spiroconnected N-alkoxyalkylpiperidine hydantoins, structurally akin to the specified compound, and found that they exhibited myelostimulating activity. This suggests their potential use in treating conditions related to bone marrow hematopoiesis (Yu et al., 2018).

Mechanism of Action

properties

IUPAC Name

8-(2-phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-11-22-17(24)19(20-18(22)25)9-12-21(13-10-19)16(23)14(2)26-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQLYTPRFLDCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.